molecular formula C12H15NO3 B2404355 Ethyl [(2,4-dimethylphenyl)amino](oxo)acetate CAS No. 24451-18-1

Ethyl [(2,4-dimethylphenyl)amino](oxo)acetate

Cat. No.: B2404355
CAS No.: 24451-18-1
M. Wt: 221.256
InChI Key: CLTBVQYEWKUNFO-UHFFFAOYSA-N
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Description

Ethyl (2,4-dimethylphenyl)aminoacetate is an organic compound with a unique structure that combines an ethyl ester group with a substituted phenylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,4-dimethylphenyl)aminoacetate typically involves the reaction of 2,4-dimethylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product .

Industrial Production Methods

Industrial production of Ethyl (2,4-dimethylphenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4-dimethylphenyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives and reduced forms of the original compound .

Scientific Research Applications

Ethyl (2,4-dimethylphenyl)aminoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2,4-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(2,6-dimethylphenyl)amino]-2-oxoacetate: Similar structure but with different substitution pattern on the phenyl ring.

    ({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid: Contains a thioacetic acid group instead of an ethyl ester.

Uniqueness

Ethyl (2,4-dimethylphenyl)aminoacetate is unique due to its specific substitution pattern and the presence of both an amino and an oxo group. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(2,4-dimethylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTBVQYEWKUNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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